molecular formula C26H23N5O3S B11392342 3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11392342
M. Wt: 485.6 g/mol
InChI Key: GWZGQPFUSGUMPT-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole: , often abbreviated as DMT-TSO , belongs to the class of heterocyclic compounds. Let’s break down its structure:

  • The core scaffold consists of an oxadiazole ring , which contains both oxygen and nitrogen atoms.
  • Attached to this central ring are:
    • A 2,5-dimethoxyphenyl group.
    • A 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl group, which contains a triazole ring.
    • A sulfanyl (thiol) group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for DMT-TSO, but one common approach involves the condensation of appropriate precursors. For example:

    Oxadiazole Formation: Start with a suitable precursor containing the oxadiazole core. Cyclization with reagents like or leads to the formation of the oxadiazole ring.

    Triazole Synthesis: Introduce the triazole moiety using or other methods.

    Sulfanyl Group Addition: Finally, attach the sulfanyl group via or similar reactions.

Industrial Production: While DMT-TSO is not produced on an industrial scale, it serves as a valuable intermediate in research and drug discovery.

Chemical Reactions Analysis

DMT-TSO participates in various chemical reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxy groups.

    Reduction: Reduction of the triazole ring or the oxadiazole core may yield different derivatives.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic or nucleophilic substitution.

Common reagents include hydrogen peroxide , reducing agents , and halogens . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • DMT-TSO serves as a versatile building block for designing novel compounds due to its unique structure.
  • Researchers explore its reactivity and use it in the synthesis of functional materials.
Biology and Medicine::
  • DMT-TSO derivatives exhibit antioxidant , anti-inflammatory , and antitumor activities.
  • Studies investigate their potential as drug candidates for cancer therapy.
Industry::
  • DMT-TSO’s applications extend to materials science, where it contributes to the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The exact mechanism remains an active area of research. DMT-TSO likely interacts with specific molecular targets, modulating cellular pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

DMT-TSO’s uniqueness lies in its combination of diverse functional groups. Similar compounds include other oxadiazoles, triazoles, and thiol-containing molecules.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H23N5O3S/c1-17-9-11-19(12-10-17)31-25(18-7-5-4-6-8-18)28-29-26(31)35-16-23-27-24(30-34-23)21-15-20(32-2)13-14-22(21)33-3/h4-15H,16H2,1-3H3

InChI Key

GWZGQPFUSGUMPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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